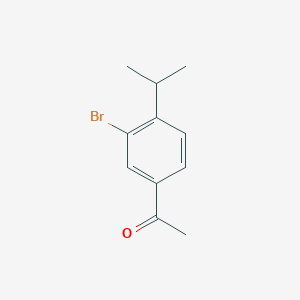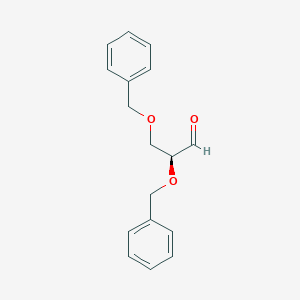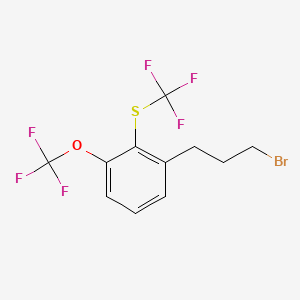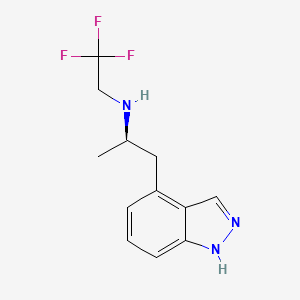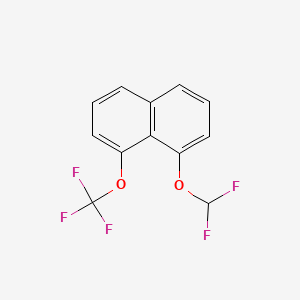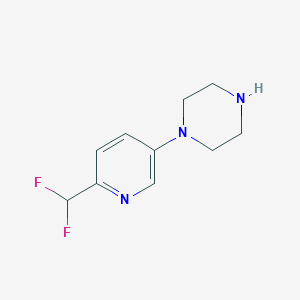
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine typically involves the reaction of 6-(difluoromethyl)pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance efficiency and scalability. These methods often incorporate automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield .
Analyse Chemischer Reaktionen
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridine ring. It is known for its use as a selective alpha-2 adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another piperazine derivative, this compound has a fluorine atom attached to the pyridine ring. It is used in various pharmacological studies.
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a trifluoromethyl group on the pyridine ring and is used in the synthesis of fluorinated building blocks.
The uniqueness of this compound lies in its specific difluoromethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H13F2N3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-[6-(difluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)9-2-1-8(7-14-9)15-5-3-13-4-6-15/h1-2,7,10,13H,3-6H2 |
InChI-Schlüssel |
NDCNNCOWHUTGPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
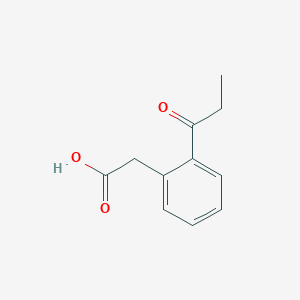
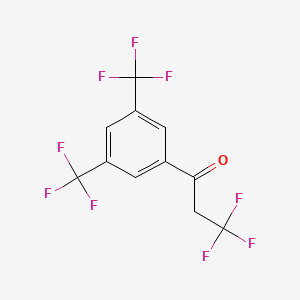
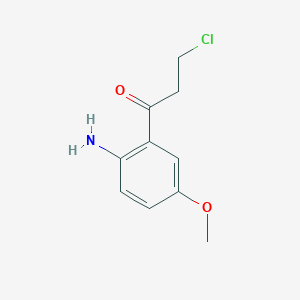
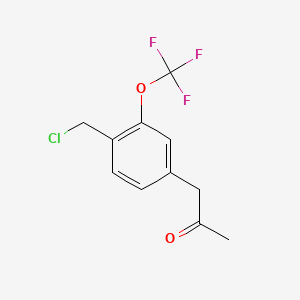
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)


